Positional Isomer Differentiation: 2-Oxo vs. 6-Oxo Dihydropyridine Scaffold
The target compound places the carbonyl at the 2-position of the dihydropyridine ring, generating a 2-oxo-1,2-dihydro-3-pyridinyl system. In contrast, the 6-oxo isomer (methyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate) places the carbonyl para to the carbamate. This regioisomerism alters the hydrogen-bonding capacity and resonance of the pyridine ring, which is critical for the compound's role as a P2X3 antagonist intermediate . The 2-oxo isomer is specifically claimed in patent families for P2X3 modulators, whereas the 6-oxo isomer is not explicitly listed in the same patent examples, indicating a deliberate selection based on synthetic or pharmacophoric criteria . The molecular formula is identical (C14H12Cl2N2O3), making the 2-oxo vs. 6-oxo distinction the sole determinant of synthetic fitness-for-purpose .
| Evidence Dimension | Regioisomeric identity (carbonyl position) and patent enablement |
|---|---|
| Target Compound Data | 2-oxo-1,2-dihydro-3-pyridinyl; specifically described as intermediate in P2X3 patent family |
| Comparator Or Baseline | 6-oxo-1,6-dihydro-3-pyridinyl isomer (methyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate, e.g., benchchem B2515393 analog); not explicitly claimed in the same P2X3 patent examples |
| Quantified Difference | Qualitative (claimed vs. not explicitly claimed); identical molecular formula but distinct IUPAC nomenclature and CAS registry |
| Conditions | Patent claim analysis; synthetic intermediate context for P2X3 receptor antagonist programs (Wuhan LL Science and Technology Development Co., Ltd. patent family) |
Why This Matters
Procuring the incorrect regioisomer (6-oxo instead of 2-oxo) will derail a P2X3-focused synthesis campaign because the downstream coupling chemistry and pharmacophore geometry depend on the 2-oxo substitution pattern.
- [1] Wuhan LL Science and Technology Development Co., Ltd. Heterocyclic compound, intermediate, preparation method therefor and application thereof. Patent family including CN, WO, and US filings. Abstract and claims describe 2-oxo-dihydropyridine intermediates for P2X3 antagonists. View Source
